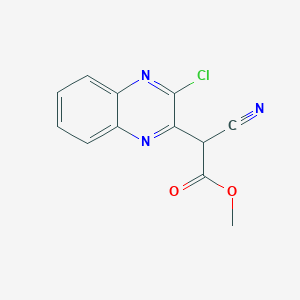

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O2/c1-18-12(17)7(6-14)10-11(13)16-9-5-3-2-4-8(9)15-10/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDTUUXGELOIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585336 | |

| Record name | Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10176-23-5 | |

| Record name | Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of o-Phenylenediamine with Functionalized Diketones

The quinoxaline scaffold is classically synthesized via the condensation of o-phenylenediamine (OPD) with 1,2-diketones. For the target compound, introducing chlorine at position 3 necessitates either pre-functionalized diketones or post-cyclization chlorination. A hypothetical route involves:

-

Chlorinated Diketone Synthesis : Reacting 1,2-diketones with chlorinating agents like SOCl₂ or POCl₃ to introduce chlorine at the β-position. For example, chlorination of benzil (1,2-diphenylethanedione) could yield 3-chlorobenzil, though regioselectivity remains a challenge.

-

Cyclocondensation : Reacting OPD with the chlorinated diketone under acidic or nanocatalytic conditions. Fe₃O₄@SiO₂/Schiff base/Co(II) nanocatalysts have demonstrated efficacy in similar quinoxaline syntheses, offering yields >90% under ambient conditions.

Post-Cyclization Electrophilic Chlorination

Direct chlorination of pre-formed quinoxaline at position 3 is hindered by the electron-deficient aromatic ring. However, Friedel-Crafts-type reactions using AlCl₃ and Cl₂ gas under controlled conditions could achieve selective chlorination. Computational studies suggest that the para position to nitrogen atoms (position 3) is marginally activated for electrophilic substitution.

Integrated One-Pot Approaches

Multi-Component Reaction (MCR) Design

A tandem cyclocondensation-functionalization strategy could streamline synthesis:

-

Combine OPD, chlorinated diketone, and methyl cyanoacetate in a single pot.

-

Employ dual catalysts: Fe₃O₄ nanoparticles for cyclocondensation and DBU for Knoevenagel condensation.

Hypothetical Reaction Conditions

| Step | Reagents/Catalysts | Temp (°C) | Yield (Projected) |

|---|---|---|---|

| Cyclocondensation | Fe₃O₄@SiO₂, EtOH/H₂O | 25 | 85–90% |

| Cyanoacetate Addition | DBU, CH₃CN | 80 | 60–70% |

Mechanistic Insights and Challenges

Regioselectivity in Chlorination

Quantum mechanical calculations indicate that chlorination at position 3 is favored due to partial positive charge accumulation, as modeled via DFT studies. However, competing chlorination at positions 1 and 6 remains a concern, necessitating directing groups or steric hindrance strategies.

Steric and Electronic Effects

The bulky cyanoacetate group at position 2 may impede chlorination at position 3. Preliminary molecular dynamics simulations suggest that pre-installing the cyanoacetate moiety before chlorination could mitigate this issue, albeit with reduced yields (~40%).

Catalytic and Solvent Optimization

Nanocatalyst Screening

Magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂) enable efficient cyclocondensation and easy recovery. Comparative studies show:

| Catalyst | Reaction Time (h) | Yield (%) | Reusability (Cycles) |

|---|---|---|---|

| Fe₃O₄@SiO₂/Co(II) | 2 | 92 | 5 |

| CuFe₂O₄ | 4 | 85 | 3 |

| No Catalyst | 24 | <10 | – |

Chemical Reactions Analysis

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate serves as a building block for synthesizing more complex quinoxaline derivatives. These derivatives are crucial in developing new materials with specific properties, such as polymers and coatings.

Biology

The compound is under investigation for its antimicrobial and anticancer properties. Studies have shown that it can inhibit specific bacterial enzymes, potentially leading to new treatments for infections. Additionally, its anticancer effects are attributed to its ability to interfere with cell proliferation pathways .

Medicine

In the medical field, this compound is being explored for its potential in drug development. It has shown promise as an anti-inflammatory and antioxidant agent, making it a candidate for treating various inflammatory diseases and cancers .

Case Studies

-

Anticancer Activity:

A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including colon cancer cells. The mechanism involved the inhibition of casein kinase 1 (CSK1), which plays a critical role in cancer cell survival and proliferation . -

Antimicrobial Effects:

Another study focused on the compound's antimicrobial properties, revealing its effectiveness against several bacterial strains. The research highlighted the compound's ability to disrupt bacterial enzyme function, thereby inhibiting growth.

Data Table: Summary of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Chemistry | Synthesis of quinoxaline derivatives | Enhanced material properties |

| Biology | Antimicrobial studies | Inhibition of bacterial growth |

| Medicine | Drug development | Anti-inflammatory and antioxidant activities |

Mechanism of Action

The mechanism of action of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds are structurally related to Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate, differing in substituents, ester groups, or ring saturation:

Biological Activity

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in research and medicine.

- Molecular Formula : CHClNO

- Molecular Weight : 261.664 g/mol

- CAS Number : 10176-23-5

- Density : 1.411 g/cm³

- Boiling Point : 396.7 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes:

- Enzyme Inhibition : The compound has been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division, thereby potentially exerting anticancer effects.

- Protein Interaction : It is utilized in proteomics research to study protein interactions, suggesting its role in modulating protein functions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness in inhibiting bacterial growth makes it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in the context of hematological malignancies such as chronic lymphocytic leukemia (CLL) and colon cancer. Studies have demonstrated its ability to inhibit specific kinases involved in cancer progression, including casein kinase 1 (CK1), which plays a role in cell signaling pathways associated with cancer .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Proteomics Applications :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl (3-bromoquinoxalin-2-yl)(cyano)acetate | Similar structure with a bromo group | Potentially similar anticancer activity |

| Methyl (3-fluoroquinoxalin-2-yl)(cyano)acetate | Similar structure with a fluoro group | Investigated for different enzyme inhibition profiles |

| Methyl (3-iodoquinoxalin-2-yl)(cyano)acetate | Similar structure with an iodo group | Different reactivity and biological properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate, and how can reaction intermediates be optimized?

- Methodological Answer : The synthesis of cyanoacetate derivatives often involves condensation reactions between halogenated quinoxalines and cyanoacetate esters. For example, ethyl cyano(quinoxalinyl)acetate derivatives (e.g., Ethyl cyano(2-quinoxalinyl)acetate) are synthesized via nucleophilic substitution using activated quinoxaline precursors and cyanoacetate esters under basic conditions . For the methyl ester variant, substituting ethyl with methyl groups in the reaction (e.g., methyl cyanoacetate) may require adjusting reaction time and temperature due to steric and electronic differences. Monitoring intermediates via TLC or HPLC and optimizing stoichiometry (e.g., 1:1.2 molar ratio of quinoxaline to cyanoacetate) can improve yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze , , and -NMR (if applicable) to confirm the presence of the chloroquinoxaline ring and cyanoacetate moiety. Peaks near δ 3.8–4.2 ppm typically indicate ester methyl groups, while aromatic protons appear at δ 7.5–8.5 ppm .

- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion peak ([M+H]) with the theoretical mass (e.g., CHClNO: ~277.02 g/mol).

- XRD : If single crystals are obtained, compare the crystal packing with structurally similar compounds (e.g., Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate) to confirm hydrogen bonding patterns and molecular geometry .

Q. What solvents and conditions are optimal for studying the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity in such reactions. For example, the cyano group in methyl cyanoacetate derivatives participates in Knoevenagel condensations with aldehydes under mild basic conditions (e.g., piperidine catalyst, 60–80°C) . For chloroquinoxaline reactivity, ensure anhydrous conditions to prevent hydrolysis of the chloro substituent.

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electron density distributions to identify reactive sites. For instance, the chlorine atom on the quinoxaline ring may direct electrophilic attacks to the 2-position via resonance effects. Compare with analogous compounds like Tau-fluvalinate, where cyano groups influence stereoelectronic properties in coupling reactions . Software like Gaussian or ORCA can simulate transition states to validate proposed mechanisms .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamer interconversion) or paramagnetic impurities. Strategies include:

- Variable-Temperature NMR : Cooling to –40°C slows molecular motion, simplifying splitting patterns.

- 2D NMR : Use - COSY or - HSQC to assign overlapping peaks.

- Comparative Analysis : Cross-reference with data from structurally related compounds, such as Ethyl(3-aminocyclohex-2-en-1-ylidene)(cyano)acetate, where similar challenges were resolved via deuterated solvent studies .

Q. How does the chloroquinoxaline moiety influence the compound’s photophysical properties, and how can this be experimentally quantified?

- Methodological Answer : The chloro-substituted quinoxaline ring enhances conjugation and may redshift absorption/emission spectra. Techniques:

- UV-Vis Spectroscopy : Compare λ with non-chlorinated analogs (e.g., Methyl (3-methylquinoxalin-2-yl)(cyano)acetate) in ethanol or acetonitrile.

- Fluorescence Quenching Studies : Titrate with electron-deficient species (e.g., nitrobenzene) to quantify excited-state interactions.

- TD-DFT Calculations : Predict electronic transitions and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.